

Introduction: The Versatility of the Cyanoacetate Moiety

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name: 3-Methoxypropyl 2-cyanoacetate

CAS No.: 215045-44-6

Cat. No.: B1505700

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The cyanoacetate functional group is a cornerstone in synthetic organic chemistry, prized for its dual reactivity. The presence of the electron-withdrawing nitrile and ester groups acidifies the alpha-carbon, making it a potent nucleophile for a variety of carbon-carbon bond-forming reactions. Concurrently, the ester portion of the molecule provides a handle for further transformations or for tuning the physicochemical properties of a larger molecule. Alkyl cyanoacetates, in particular, serve as crucial intermediates in the synthesis of a wide array of pharmaceuticals and specialty polymers.[1][2] The choice of the alkyl group can significantly influence the solubility, lipophilicity, metabolic stability, and other pharmacokinetic properties of a drug candidate.[3][4] This guide focuses on **3-Methoxypropyl 2-cyanoacetate**, an ester that incorporates a methoxypropyl group, a feature that can impart increased hydrophilicity and potential for hydrogen bonding compared to simple alkyl chains.

Molecular Structure and Physicochemical Properties

The chemical structure of **3-Methoxypropyl 2-cyanoacetate** is defined by the esterification of cyanoacetic acid with 3-methoxy-1-propanol.

Structure:

Table 1: Predicted Physicochemical Properties of 3-Methoxypropyl 2-cyanoacetate

Property	Predicted Value	Basis for Prediction
Molecular Formula	C7H11NO3	-
Molecular Weight	157.17 g/mol	-
Boiling Point	Approx. 110-120 °C at reduced pressure (e.g., 1 mmHg)	Extrapolated from the boiling point of 2-Methoxyethyl cyanoacetate (98-100 °C at 1 mmHg).
Density	Approx. 1.05-1.10 g/mL at 25 °C	Based on the density of similar alkyl cyanoacetates.
Solubility	Soluble in common organic solvents (e.g., ethanol, acetone, ethyl acetate). Limited solubility in water.	General solubility characteristics of esters with similar chain lengths.

Synthesis of 3-Methoxypropyl 2-Cyanoacetate: A Step-by-Step Protocol

The most direct and industrially scalable method for the synthesis of **3-Methoxypropyl 2-cyanoacetate** is the Fischer-Speier esterification. This acid-catalyzed reaction between a carboxylic acid (cyanoacetic acid) and an alcohol (3-methoxy-1-propanol) is a well-established and reliable process.

Experimental Protocol: Fischer-Speier Esterification

Materials:

- Cyanoacetic acid (1.0 eq)
- 3-Methoxy-1-propanol (1.2 eq)[\[5\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#)

- Sulfuric acid (catalytic amount, e.g., 0.02 eq)
- Toluene (as solvent and for azeotropic removal of water)
- Saturated sodium bicarbonate solution
- Brine (saturated sodium chloride solution)
- Anhydrous magnesium sulfate

Equipment:

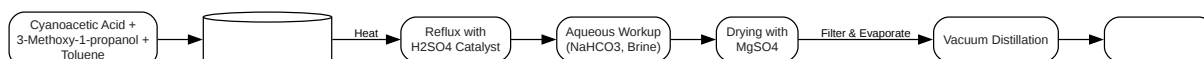
- Round-bottom flask
- Dean-Stark apparatus
- Reflux condenser
- Heating mantle with magnetic stirrer
- Separatory funnel
- Rotary evaporator

Procedure:

- **Reaction Setup:** To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add cyanoacetic acid, 3-methoxy-1-propanol, and toluene.
- **Catalyst Addition:** With stirring, carefully add a catalytic amount of concentrated sulfuric acid to the reaction mixture.
- **Reaction:** Heat the mixture to reflux. The water formed during the esterification will be azeotropically removed and collected in the Dean-Stark trap. Monitor the reaction progress by observing the amount of water collected. The reaction is typically complete when no more water is formed.
- **Workup:**

- Cool the reaction mixture to room temperature.
- Transfer the mixture to a separatory funnel and wash with saturated sodium bicarbonate solution to neutralize the acidic catalyst. (Caution: CO₂ evolution).
- Wash with brine to remove any remaining aqueous impurities.
- Dry the organic layer over anhydrous magnesium sulfate.
- Purification:
 - Filter off the drying agent.
 - Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the toluene.
 - The crude product can be further purified by vacuum distillation to yield pure **3-Methoxypropyl 2-cyanoacetate**.

Diagram of the Synthesis Workflow



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Caption: Workflow for the synthesis of **3-Methoxypropyl 2-cyanoacetate** via Fischer esterification.

Spectroscopic Analysis: Predicted Data

While empirical spectra are not available, the structure of **3-Methoxypropyl 2-cyanoacetate** allows for the prediction of its key spectroscopic features.

Table 2: Predicted Spectroscopic Data for 3-Methoxypropyl 2-cyanoacetate

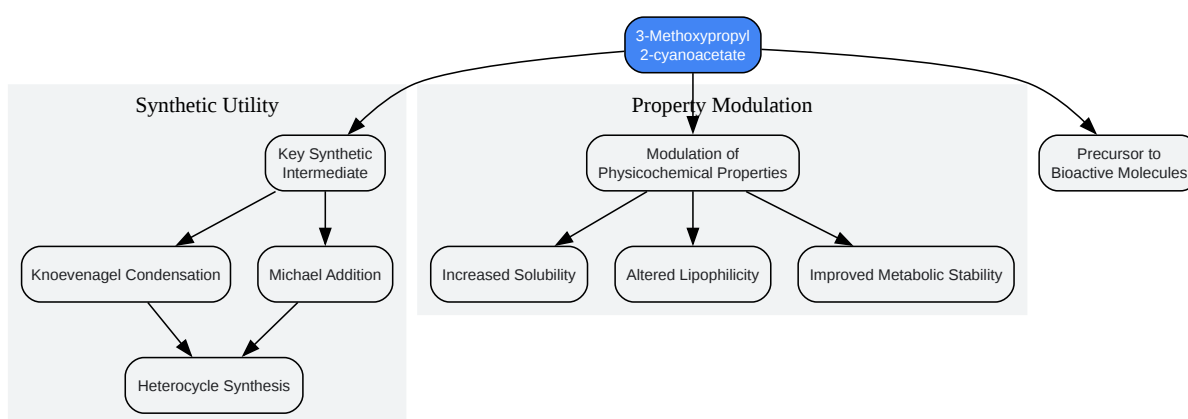
Technique	Predicted Key Signals
^1H NMR	- ~3.4 ppm (s, 2H): Methylene protons alpha to the cyano and ester groups ($\text{O}=\text{C}-\text{CH}_2-\text{C}\equiv\text{N}$). - ~4.2 ppm (t, 2H): Methylene protons of the propyl chain attached to the ester oxygen ($-\text{O}-\text{CH}_2-\text{CH}_2-$). - ~3.5 ppm (t, 2H): Methylene protons of the propyl chain adjacent to the methoxy group ($-\text{CH}_2-\text{O}-\text{CH}_3$). - ~3.3 ppm (s, 3H): Methyl protons of the methoxy group ($-\text{O}-\text{CH}_3$). - ~2.0 ppm (quintet, 2H): Central methylene protons of the propyl chain ($-\text{CH}_2-\text{CH}_2-$).
^{13}C NMR	- ~165 ppm: Ester carbonyl carbon ($\text{C}=\text{O}$). - ~115 ppm: Nitrile carbon ($\text{C}\equiv\text{N}$). - ~68 ppm: Methylene carbon attached to the ester oxygen ($-\text{O}-\text{CH}_2-$). - ~70 ppm: Methylene carbon attached to the methoxy group ($-\text{CH}_2-\text{O}-$). - ~59 ppm: Methoxy carbon ($-\text{O}-\text{CH}_3$). - ~29 ppm: Central methylene carbon of the propyl chain. - ~25 ppm: Methylene carbon alpha to the cyano and ester groups.
IR Spectroscopy	- ~2250 cm^{-1} : Strong, sharp peak for the nitrile ($\text{C}\equiv\text{N}$) stretch. - ~1740 cm^{-1} : Strong peak for the ester carbonyl ($\text{C}=\text{O}$) stretch. - ~1100 cm^{-1} : Strong peak for the C-O-C (ether) stretch.

Applications in Drug Development and Medicinal Chemistry

The cyanoacetate moiety is a valuable building block in pharmaceutical synthesis. The introduction of the 3-methoxypropyl group can modulate the properties of the resulting molecules in several advantageous ways.

- Intermediate for Heterocyclic Synthesis: The activated methylene group of **3-Methoxypropyl 2-cyanoacetate** can participate in Knoevenagel condensations and Michael additions, which are key steps in the synthesis of various heterocyclic scaffolds common in drug molecules. [10]
- Modulation of Physicochemical Properties: The methoxypropyl group increases the polarity and potential for hydrogen bonding compared to a simple alkyl chain. This can lead to improved aqueous solubility and altered membrane permeability, which are critical parameters for drug absorption and distribution.[4]
- Bioisosteric Replacement: The ether linkage in the 3-methoxypropyl group can act as a bioisostere for other functional groups, potentially improving metabolic stability by blocking sites of oxidation.
- Precursor for Bioactive Molecules: Cyano-substituted compounds have shown a range of biological activities, including anticancer properties.[2] **3-Methoxypropyl 2-cyanoacetate** can serve as a precursor for more complex molecules with potential therapeutic applications.

Diagram of Potential Roles in Drug Discovery



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Caption: Potential applications of **3-Methoxypropyl 2-cyanoacetate** in the drug discovery process.

Safety and Handling

While a specific safety data sheet for **3-Methoxypropyl 2-cyanoacetate** is not available, general precautions for handling alkyl cyanoacetates should be followed, based on data for analogous compounds like 2-Methoxyethyl cyanoacetate.^[11]

- **General Handling:** Use in a well-ventilated area. Avoid contact with skin, eyes, and clothing. Avoid inhalation of vapors.
- **Personal Protective Equipment (PPE):** Wear appropriate safety glasses, chemical-resistant gloves, and a lab coat.
- **Hazards:** Alkyl cyanoacetates can cause skin and eye irritation.^[11] As with all nitriles, there is a potential for toxicity through the release of cyanide, although this is generally low for stable organic nitriles.^[12]
- **Storage:** Store in a tightly closed container in a cool, dry place.

Conclusion

3-Methoxypropyl 2-cyanoacetate, while not a widely commercialized chemical, represents a potentially valuable tool for researchers in organic synthesis and drug development. Its synthesis is straightforward using established esterification methods. The combination of the reactive cyanoacetate moiety and the property-modulating 3-methoxypropyl group makes it an attractive intermediate for the creation of novel molecules with tailored physicochemical and biological profiles. This guide provides a foundational understanding for the synthesis, characterization, and potential application of this versatile compound.

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- To cite this document: BenchChem. [Introduction: The Versatility of the Cyanoacetate Moiety]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1505700/docs#introduction-the-versatility-of-the-cyanoacetate-moiety\]](https://www.benchchem.com/product/b1505700/docs#introduction-the-versatility-of-the-cyanoacetate-moiety)

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